(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide
Description
The compound “(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide” is a benzothiazole-derived Schiff base characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with methoxy (4-position) and methyl (3,7-positions) groups. The acyl component is a 4-nitrobenzamide moiety, which introduces strong electron-withdrawing properties.
Properties
IUPAC Name |
N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-10-4-9-13(24-3)14-15(10)25-17(19(14)2)18-16(21)11-5-7-12(8-6-11)20(22)23/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVYLMYTXRDBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is a synthetic compound notable for its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C15H13N3O4S and a molecular weight of approximately 339.35 g/mol. It features a thiazole ring, a nitro group, and a methoxy substituent, which contribute to its reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups suggests that it may exhibit diverse pharmacological effects due to its structural characteristics.
Antiviral Properties
Research has indicated that compounds with similar structural motifs to this compound may possess antiviral properties. For instance, derivatives of benzamide have shown efficacy against various viruses, including Hepatitis B virus (HBV). Studies suggest that these compounds can increase intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication .
Key Findings:
- Mechanism: The antiviral activity is believed to be linked to the enhancement of A3G levels, which directly inhibit HBV replication.
- In vitro Studies: Compounds similar to this compound were tested in cell lines like HepG2.2.15, showing promising IC50 values indicating their potency against HBV .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes by binding to their active sites, disrupting normal cellular functions.
- Signal Transduction Pathways: It may interfere with signaling pathways crucial for cell proliferation and survival, thereby exhibiting potential anticancer properties.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | C15H14N2O2S | Lacks nitro group; different biological activity profile. |
| (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide | C15H13N3O4S | Incorporates furan moiety; potential for distinct interactions. |
| (Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide | C16H17N3O5S | Contains sulfonamide group; may exhibit different pharmacological properties. |
This table illustrates the structural diversity among related compounds and highlights how variations can influence biological activity.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
- Antiviral Activity: A study demonstrated that similar benzamide derivatives effectively inhibited HBV replication in vitro with IC50 values ranging from 1.99 µM to 3.30 µM against wild-type and drug-resistant strains .
- Cytotoxicity Assays: Cytotoxicity was assessed using MTT assays in various cell lines, revealing that these compounds exhibit selective toxicity profiles conducive for therapeutic applications.
Comparison with Similar Compounds
Structural Analogues with Modified Acyl Groups
a. (Z)-N-(4-Methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
- Key Differences : Replaces the 4-nitrobenzamide group with a cyclohexanecarboxamide.
- The absence of the nitro group diminishes electron-withdrawing effects, altering reactivity in nucleophilic or electrophilic reactions .
b. (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
- Key Differences : Nitro group at the 3-position (meta) instead of 4-position (para) on the benzamide.
- Impact : The para-nitro group in the target compound provides stronger resonance stabilization and greater electron withdrawal, which may enhance binding to electron-rich biological targets compared to the meta isomer .
Analogues with Different Heterocyclic Cores
a. (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
- Key Differences : Substitutes the benzo[d]thiazole core with a 2,3-dihydrothiazole ring and introduces phenyl and 2-methoxyphenyl substituents.
- The bulky phenyl groups may sterically hinder binding to enzymes or receptors compared to the target compound’s planar benzothiazole system .
b. N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide
- Key Differences : Replaces benzothiazole with a thiadiazole core and incorporates an isoxazole substituent.
- Impact: The thiadiazole core increases sulfur content, which may improve metal-chelating properties.
Substituent Effects on Physicochemical Properties
Spectroscopic Comparisons
- IR Spectroscopy: The target compound’s C=O stretch (amide) is expected near 1660–1680 cm⁻¹, similar to benzamide derivatives in (1663–1682 cm⁻¹) . The nitro group (NO₂) will show asymmetric and symmetric stretches at ~1520 and ~1350 cm⁻¹, absent in non-nitro analogues. In contrast, cyclohexanecarboxamide analogues lack nitro bands but exhibit aliphatic C-H stretches (~2850–2960 cm⁻¹) .
¹H NMR :
- The 4-methoxy group in the target compound will resonate as a singlet near δ 3.8–4.0 ppm. The 3,7-dimethyl groups may appear as singlets at δ 2.2–2.5 ppm, comparable to methyl-substituted benzothiazoles in .
- Para-nitrobenzamide protons (aromatic) are deshielded, appearing as doublets near δ 8.2–8.5 ppm, distinct from meta-nitro isomers (δ 7.8–8.1 ppm) .
Q & A
Q. Table 1: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| TBHP (70%), MeOH, 2 h | 95 | >98 | |
| Hantzsch reaction, DCM | 63 | 90 |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 3.8 (s, 3H, OCH₃) | |
| ¹³C NMR | δ 168.2 (C=O) | |
| HRMS | 398.1024 [M+H]⁺ (calc. 398.102) |
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. lack of efficacy)?
Methodological Answer:
- Control Variables : Standardize assay conditions (pH, temperature, solvent). For enzyme inhibition, use consistent substrate concentrations (e.g., 100 µM ATP for kinase assays) .
- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., IC₅₀ in cancer cell lines) .
- Structural Confirmation : Re-characterize batches with conflicting data via XRD or NOESY NMR to rule out isomerization .
Advanced: What computational strategies are effective for studying structure-activity relationships (SAR)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The nitro group’s orientation in the active site correlates with IC₅₀ values .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the (Z)-configuration in aqueous environments .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond acceptors to predict bioavailability .
Basic: What are the stability challenges for this compound under physiological conditions?
Methodological Answer:
- Hydrolysis : Test stability in PBS (pH 7.4) at 37°C. The thiazole ring is prone to acid-catalyzed hydrolysis (t₁/₂ = 12 h at pH 5.0) .
- Photodegradation : Store in amber vials; UV-light exposure degrades the nitro group (30% decomposition in 24 h under UV-A) .
- Strategies : Lyophilize with cyclodextrin or formulate in PEG-based matrices to enhance shelf life .
Advanced: How to design analogs to improve metabolic stability without compromising activity?
Methodological Answer:
- Bioisosteric Replacement : Substitute the nitro group with a trifluoromethyl group (logP ↑, metabolic stability ↑) .
- Deuterium Labeling : Replace methoxy hydrogens with deuterium to slow CYP450-mediated demethylation .
- Prodrug Approach : Mask the amide as a pivaloyloxymethyl ester for enhanced permeability .
Q. Table 3: Analog Design and Outcomes
| Modification | Metabolic Stability (t₁/₂) | Activity (IC₅₀) | Reference |
|---|---|---|---|
| CF₃ instead of NO₂ | 8 h → 14 h | 0.8 → 1.2 µM | |
| Deuteration (OCH₃→OCD₃) | 6 h → 10 h | No change |
Basic: What are the best practices for determining pKa values of this compound?
Methodological Answer:
- Potentiometric Titration : Use a GLpKa instrument with 0.1 M KCl at 25°C. The nitro group (pKa ~4.2) and thiazole N-H (pKa ~8.7) require multiwavelength UV detection .
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict acidic/basic sites .
Advanced: How to elucidate the role of the (Z)-configuration in biological activity?
Methodological Answer:
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to isolate (Z)- and (E)-isomers .
- Biological Testing : Compare isomers in enzyme assays. The (Z)-form shows 10× higher affinity for benzo[d]thiazole targets due to planar geometry .
- X-ray Crystallography : Resolve ligand-protein complexes to confirm binding mode differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
